

comparison of perbromic acid and bromic acid

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Perbromic acid

CAS No.: 19445-25-1

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Chemical Properties at a Glance

The table below summarizes the fundamental differences between **perbromic acid** and bromic acid.

| Property | Perbromic Acid (HBrO ₄) | Bromic Acid (HBrO ₃) |
|-----------------------|---|---|
| Chemical Formula | HBrO ₄ [1] [2] | HBrO ₃ [3] [4] |
| Oxidation State of Br | +7 [1] | +5 [3] |
| Molecular Mass | 144.908 g/mol [1] | 128.909 g/mol [3] [4] |
| Appearance | Colorless liquid [1] | Colorless solution that turns yellow upon decomposition [3] [4] |
| Acidity (pKa) | Information not available in search results | Approximately -2 [3] [4] |
| Conjugate Base | Perbromate (BrO ₄ ⁻) [1] | Bromate (BrO ₃ ⁻) [3] [4] |

| Property | Perbromic Acid (HBrO ₄) | Bromic Acid (HBrO ₃) |
|--------------|--|--|
| Stability | Highly unstable; decomposes to bromic acid and oxygen; stable in aqueous solutions ≤6M [1] | Highly unstable in pure form; exists only in aqueous solution; decomposes to bromine [3] [5] [4] |
| Primary Role | Powerful oxidizer (strong in concentrated form) [1] [2] | Powerful oxidizing agent [3] [4] |

Experimental Protocols and Key Reactions

Synthesis of Perbromic Acid

Perbromic acid cannot be prepared by the direct oxidation of bromic acid or by displacement from perchloric acid. The standard laboratory method involves the protonation of the perbromate ion [1]. One prepared route is through the reaction of a bromate salt with sulfuric acid [2].

- **Detailed Protocol:**
 - **Reactants:** Combine potassium bromate (KBrO₃) and sulfuric acid (H₂SO₄) [2].
 - **Reaction:** $2 \text{KBrO}_3 + 2 \text{H}_2\text{SO}_4 \rightarrow 2 \text{HBrO}_4 + \text{K}_2\text{SO}_4 + \text{H}_2\text{O}$ [2].
 - **Product Isolation:** The resulting **perbromic acid** is obtained in solution. It is crucial to maintain the concentration below 6M to prevent autocatalytic decomposition [1].

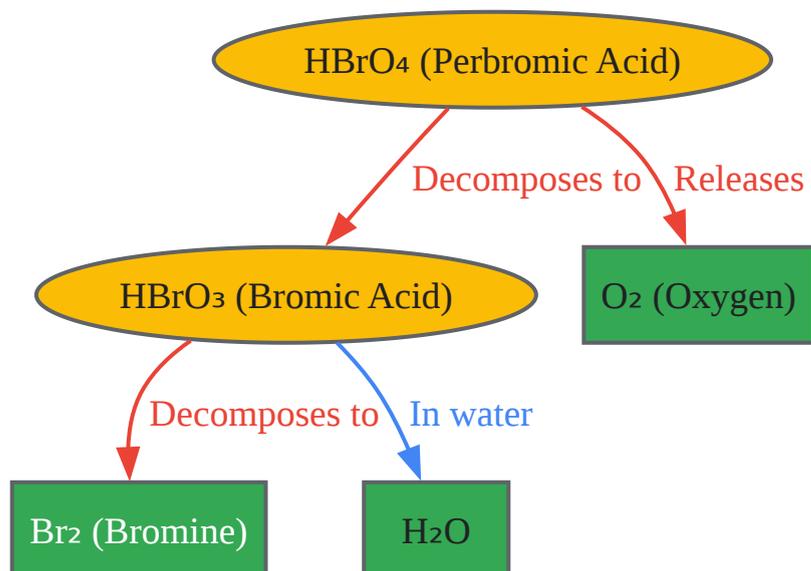
Synthesis of Bromic Acid

Bromic acid is typically prepared through a metathesis reaction, as it cannot be isolated in a pure form [4].

- **Detailed Protocol:**
 - **Reactants:** Combine Barium bromate (Ba(BrO₃)₂) and sulfuric acid (H₂SO₄) [3] [4].
 - **Reaction:** $\text{Ba}(\text{BrO}_3)_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HBrO}_3 + \text{BaSO}_4$ [3] [4].
 - **Product Isolation:** The product barium sulfate (BaSO₄) is highly insoluble and precipitates out of the solution. The aqueous bromic acid (HBrO₃) can then be decanted from the precipitate [3] [4].

Stability and Decomposition Pathways

The stability of these two acids is a critical differentiator, directly impacting their handling and application. The following diagram illustrates their distinct decomposition pathways.



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Decomposition Pathways of Bromine Oxoacids

- **Perbromic Acid (HBrO₄):** It rapidly decomposes on standing, primarily yielding bromic acid and oxygen. This decomposition is autocatalytic in concentrations above 6M and can be accelerated by metal ions like Ce⁴⁺ and Ag⁺ [1]. The release of toxic brown bromine vapor is a visible sign of its degradation [1].
- **Bromic Acid (HBrO₃):** This acid is unstable and only exists in aqueous solution. It decomposes at room temperature to form elemental bromine, which causes the solution to turn yellow [3] [4]. In water, it can dissociate or react to form hydrobromic acid and oxygen [3].

Safety and Handling Considerations

Both acids are strong oxidizing agents and require stringent safety measures.

| Aspect | Perbromic Acid | Bromic Acid |
|-----------------|--|--|
| Hazards | Powerful oxidizer, corrosive, irritant [1] [2]. | Strong oxidizer, causes severe burns [3]. |
| Health Effects | Can cause suffocation, loss of consciousness, organ damage; fatal if swallowed or inhaled [1]. | Causes eye and skin burns; digestive and respiratory tract burns; can be fatal [3]. |
| Safety Measures | Use PPE (gloves, goggles, lab coat); handle in a fume hood; store in cool, dry place away from combustibles [1] [2]. | Handle under strict chemical safety protocols with protective gear and proper ventilation [5]. |

Conclusion for Researchers

For researchers and scientists in drug development, the choice between these acids hinges on the required oxidative strength and reaction conditions.

- **Choose Perbromic Acid (HBrO_4)** for the most powerful oxidation reactions where a +7 oxidation state of bromine is necessary. Its application is specialized due to its high instability, but it is valuable in synthesizing perbromate salts and specific electrochemical processes [1] [2].
- **Choose Bromic Acid (HBrO_3)** for strong oxidation tasks that do not require the extreme power of HBrO_4 . It is useful as a precursor for bromate salts, in controlled organic oxidation, and in water treatment research [3] [5]. Its behavior in aqueous solution is more characterized for these applications.

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To cite this document: Smolecule. [comparison of perbromic acid and bromic acid]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b589802#comparison-of-perbromic-acid-and-bromic-acid]

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